molecular formula C22H24F3NO4 B6020067 Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Cat. No.: B6020067
M. Wt: 423.4 g/mol
InChI Key: KKYSJOWUARBQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The key steps include:

    Preparation of 2-methylfuran-3-carboxylic acid: This can be achieved through the oxidation of 2-methylfuran using an oxidizing agent such as potassium permanganate.

    Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Coupling of the furan and piperidine intermediates: This step involves the formation of an amide bond between the furan carboxylic acid and the piperidine amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.

    Modulation of gene expression: It could influence the expression of certain genes, thereby affecting cellular function and behavior.

Comparison with Similar Compounds

Ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can be compared to other compounds with similar structures, such as:

    Ethyl 2-amino-5-phenylfuran-3-carboxylate: This compound also contains a furan ring and an ethyl ester group, but lacks the piperidine and trifluoromethyl groups.

    Mthis compound: This compound is similar but has a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-methylfuran-3-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO4/c1-3-29-20(28)21(14-16-5-4-6-17(13-16)22(23,24)25)8-10-26(11-9-21)19(27)18-7-12-30-15(18)2/h4-7,12-13H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSJOWUARBQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.